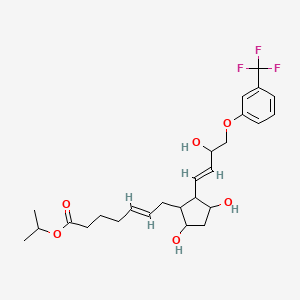

(Sar 1,Thr8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Thr-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

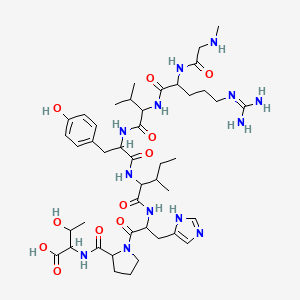

(Sar 1,Thr8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Thr-OH is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance. This compound is designed to study the physiological and pharmacological effects of angiotensin II and its receptors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Sar 1,Thr8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC.

Industrial Production Methods

Industrial production of peptides like this compound follows similar principles but on a larger scale. Automation and optimization of SPPS are crucial for efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.

Reduction: Disulfide bonds in peptides can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Amino acid derivatives, coupling agents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives.

Aplicaciones Científicas De Investigación

(Sar 1,Thr8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Thr-OH is used in various scientific research fields:

Chemistry: Studying peptide synthesis and modification techniques.

Biology: Investigating the role of angiotensin II in cellular processes.

Medicine: Exploring potential therapeutic applications for hypertension and cardiovascular diseases.

Industry: Developing peptide-based drugs and diagnostic tools.

Mecanismo De Acción

The compound exerts its effects by binding to angiotensin II receptors (AT1 and AT2) on target cells. This binding triggers a cascade of intracellular signaling pathways that regulate blood pressure, fluid balance, and other physiological processes. The specific modifications in (Sar 1,Thr8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Thr-OH may alter its binding affinity and activity compared to natural angiotensin II.

Comparación Con Compuestos Similares

Similar Compounds

Angiotensin II: The natural peptide hormone.

Losartan: An angiotensin II receptor antagonist used to treat hypertension.

Valsartan: Another angiotensin II receptor antagonist with similar applications.

Uniqueness

(Sar 1,Thr8)-Angiotensin II Sar-Arg-Val-Tyr-Ile-His-Pro-Thr-OH is unique due to its specific amino acid substitutions, which may confer different pharmacological properties compared to natural angiotensin II and its analogs.

Propiedades

IUPAC Name |

2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69N13O11/c1-7-24(4)35(41(65)53-31(19-27-20-48-22-50-27)42(66)57-17-9-11-32(57)39(63)56-36(25(5)58)43(67)68)55-38(62)30(18-26-12-14-28(59)15-13-26)52-40(64)34(23(2)3)54-37(61)29(51-33(60)21-47-6)10-8-16-49-44(45)46/h12-15,20,22-25,29-32,34-36,47,58-59H,7-11,16-19,21H2,1-6H3,(H,48,50)(H,51,60)(H,52,64)(H,53,65)(H,54,61)(H,55,62)(H,56,63)(H,67,68)(H4,45,46,49) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUFFRQVVDOLRNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69N13O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

956.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(1,2,3,6-Tetrahydropyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid](/img/structure/B12107376.png)

![1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B12107390.png)

![Methyl 4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12107403.png)

![Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc](/img/structure/B12107404.png)